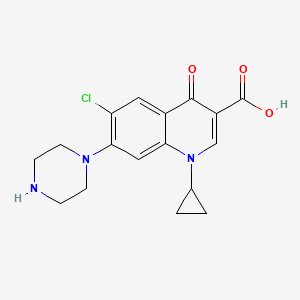

6-Chloro-6-defluoro Ciprofloxacin

Description

Properties

IUPAC Name |

6-chloro-1-cyclopropyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O3/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24/h7-10,19H,1-6H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSHQUWATYOBFNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93106-58-2 | |

| Record name | 6-Chloro-6-defluoro ciprofloxacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093106582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-CHLORO-6-DEFLUORO CIPROFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SXU2HM2W4Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of 6-Chloro-6-defluoro Ciprofloxacin

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the mechanism of action of 6-Chloro-6-defluoro Ciprofloxacin, a halogenated quinolone derivative. By delving into its molecular interactions and cellular consequences, this document serves as a comprehensive resource for researchers engaged in antibacterial drug discovery and development.

Introduction: The Chemical Identity and Rationale for Investigation

This compound is a synthetic antibacterial agent structurally related to the widely used fluoroquinolone, ciprofloxacin.[1][2][3] Its defining feature is the substitution of the fluorine atom at the C-6 position of the quinolone core with a chlorine atom.[1] This modification places it within the class of 6-halo-quinolones and non-fluorinated quinolones (NFQs), a group of compounds explored for their potential to overcome the growing challenge of bacterial resistance to traditional fluoroquinolones.[4] The rationale for investigating such analogs stems from the understanding that modifications to the quinolone scaffold can significantly alter the compound's antibacterial spectrum, potency, and interaction with bacterial targets.[1]

The Core Mechanism: Dual Inhibition of Bacterial Type II Topoisomerases

The primary antibacterial effect of this compound, like other quinolones, is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for maintaining the proper topology of bacterial DNA during replication, transcription, and repair.

DNA Gyrase (Topoisomerase II): This enzyme is responsible for introducing negative supercoils into the bacterial chromosome, a process vital for compacting the DNA and facilitating the initiation of replication. In many Gram-negative bacteria, DNA gyrase is the primary target of quinolones.

Topoisomerase IV: This enzyme's main role is in the decatenation (unlinking) of daughter chromosomes following DNA replication, allowing for their proper segregation into daughter cells. In many Gram-positive bacteria, topoisomerase IV is the primary target.

The inhibitory action of this compound leads to the formation of a stable ternary complex with the enzyme and the bacterial DNA. This complex traps the enzyme in a state where it has cleaved the DNA but is unable to re-ligate the strands. The accumulation of these stalled cleavage complexes results in double-strand DNA breaks, which are ultimately lethal to the bacterial cell.

Sources

The Biological Activity of Ciprofloxacin's Chloro Analog: A Technical Guide for Drug Development Professionals

Foreword: The Rationale for Fluoroquinolone Diversification

The enduring efficacy of the fluoroquinolone class of antibiotics, exemplified by ciprofloxacin, is a testament to their potent mechanism of action and broad-spectrum activity. However, the inexorable rise of antimicrobial resistance necessitates a continuous search for novel derivatives with enhanced potency, expanded spectra, and improved activity against resistant pathogens. Structural modification of the core fluoroquinolone scaffold has been a cornerstone of this endeavor. This technical guide focuses on a specific, yet underexplored, modification: the introduction of a chloro group at the C-8 position of the ciprofloxacin molecule, creating 8-chloro-ciprofloxacin. While direct comparative data remains somewhat nascent in publicly accessible literature, this guide will synthesize the available information on C-8 halogenated fluoroquinolones to provide a comprehensive overview of the anticipated biological activity of this intriguing analog.

The Core Directive: Understanding the C-8 Position

The C-8 position of the fluoroquinolone ring system is a critical locus for modulating biological activity. Substitutions at this position can influence steric and electronic properties, which in turn affect the drug's interaction with its primary targets—DNA gyrase and topoisomerase IV—as well as its pharmacokinetic and pharmacodynamic profiles. The introduction of a halogen, such as chlorine, at this position is a strategic choice aimed at enhancing antibacterial potency and overcoming existing resistance mechanisms.

Mechanism of Action: A Tale of Two Topoisomerases

Ciprofloxacin and its analogs exert their bactericidal effects by inhibiting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[2] Inhibition of these enzymes leads to the stabilization of the enzyme-DNA cleavage complex, resulting in double-strand DNA breaks and ultimately, cell death.[3]

Visualizing the Mechanism

Caption: Mechanism of action of 8-chloro-ciprofloxacin.

Antimicrobial Spectrum: A Comparative Outlook

The true measure of a novel antibiotic lies in its spectrum of activity. While a comprehensive Minimum Inhibitory Concentration (MIC) profile for 8-chloro-ciprofloxacin against a wide array of bacterial species is not yet consolidated in the literature, we can extrapolate potential trends based on studies of C-8 halogenated fluoroquinolones. It is anticipated that the chloro-analog will retain the broad-spectrum activity of ciprofloxacin, with potential enhancements against certain pathogens, particularly resistant strains.

Table 1: Anticipated Comparative Antimicrobial Activity (MIC in µg/mL)

| Bacterial Species | Ciprofloxacin (MIC90) | 8-Chloro-Ciprofloxacin (Predicted) | Rationale for Prediction |

| Escherichia coli | ≤0.125[4] | Potentially ≤0.125 | C-8 halogenation may enhance activity against some Gram-negative bacilli. |

| Pseudomonas aeruginosa | 0.5[4] | Potentially ≤0.5 | Activity against P. aeruginosa is a key feature of ciprofloxacin; enhancement is possible. |

| Staphylococcus aureus (MSSA) | ≤1.0[4] | Potentially <1.0 | C-8 modifications can improve activity against Gram-positive cocci. |

| Staphylococcus aureus (MRSA) | Variable (often resistant) | Potentially improved activity | C-8 halogenation has been shown to enhance activity against resistant mutants. |

| Streptococcus pneumoniae | Variable | Potentially improved activity | Newer fluoroquinolones often have enhanced activity against streptococci. |

Note: The MIC values for 8-chloro-ciprofloxacin are predictive and require experimental validation.

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

The following is a standardized broth microdilution protocol for determining the MIC of an antimicrobial agent.

Materials:

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

-

Stock solution of the test compound (e.g., 8-chloro-ciprofloxacin) and ciprofloxacin

-

Sterile saline or phosphate-buffered saline (PBS)

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.

-

Prepare the bacterial inoculum by diluting the 0.5 McFarland suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

-

Include a growth control well (inoculum without antibiotic) and a sterility control well (MHB only).

-

Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

The Challenge of Resistance: Can the Chloro Analog Prevail?

Bacterial resistance to fluoroquinolones primarily arises from two mechanisms: mutations in the target enzymes (DNA gyrase and topoisomerase IV) and increased efflux of the drug from the bacterial cell. The introduction of a chloro group at the C-8 position may offer a strategy to counteract these resistance mechanisms. It is hypothesized that the steric and electronic effects of the chloro substituent could hinder the conformational changes in the target enzymes that confer resistance, thereby restoring or enhancing activity.

Visualizing Resistance Mechanisms

Caption: Potential impact of 8-chloro substitution on resistance.

Cytotoxicity and Selectivity: A Critical Assessment

A crucial aspect of drug development is ensuring that a novel compound exhibits selective toxicity towards bacterial cells while minimizing harm to mammalian cells. While specific cytotoxicity data for 8-chloro-ciprofloxacin is not available, we can reference the known cytotoxic profile of ciprofloxacin. Ciprofloxacin has been shown to induce cytotoxicity in various mammalian cell lines, including HeLa and HepG2, although typically at concentrations higher than those required for antibacterial activity.[5][6][7]

Table 2: Cytotoxicity of Ciprofloxacin on Mammalian Cell Lines (IC50 in µg/mL)

| Cell Line | Ciprofloxacin (IC50) | 8-Chloro-Ciprofloxacin (Predicted) | Rationale for Prediction |

| HeLa (Cervical Cancer) | ~100-200[5] | Requires experimental determination | Halogenation can sometimes increase cytotoxicity. |

| HepG2 (Liver Cancer) | ~60-133[6][7] | Requires experimental determination | Lipophilicity changes due to the chloro group may affect cellular uptake. |

| CHO (Ovarian Cancer) | >50[8] | Requires experimental determination | Cell line-specific differences in sensitivity are common. |

Experimental Protocol: Assessing Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Mammalian cell line of interest (e.g., HeLa, HepG2)

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Test compound (8-chloro-ciprofloxacin) and control (ciprofloxacin)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Synthesis of 8-Chloro-Ciprofloxacin: A Plausible Route

The synthesis of 8-chloro-ciprofloxacin can be envisioned through a modification of established synthetic routes for ciprofloxacin and other fluoroquinolones. A key intermediate would be a quinolone core with a chloro group at the C-8 position.

Visualizing the Synthetic Pathway

Caption: Plausible synthetic route to 8-chloro-ciprofloxacin.

Conclusion and Future Directions

The exploration of ciprofloxacin's chloro analog represents a promising avenue in the ongoing battle against antimicrobial resistance. While this guide has synthesized the available knowledge on C-8 halogenated fluoroquinolones to project the biological activity of 8-chloro-ciprofloxacin, it is imperative that these predictions are substantiated by rigorous experimental validation. Future research should focus on the direct, comparative evaluation of 8-chloro-ciprofloxacin and ciprofloxacin to elucidate the precise impact of the C-8 chloro substitution on the antimicrobial spectrum, mechanism of action, and cytotoxicity. Such studies will be instrumental in determining the clinical potential of this intriguing analog and guiding the rational design of the next generation of fluoroquinolone antibiotics.

References

-

Ciprofloxacin - Wikipedia. [Link]

-

From Infection to Tumor: Exploring the Therapeutic Potential of Ciprofloxacin Derivatives as Anticancer Agents - PMC - PubMed Central. [Link]

-

Tuning of antibacterial activity of a cyclopropyl fluoroquinolone by variation of the substituent at position C-8 - PubMed. [Link]

-

SAR of fluoroquinolones - Ofloxacin, ciprofloxacin, norfloxacin - YouTube. [Link]

-

Selective Targeting of Topoisomerase IV and DNA Gyrase in Staphylococcus aureus: Different Patterns of Quinolone- Induced Inhibition of DNA Synthesis - PMC - NIH. [Link]

-

What is the mechanism of Ciprofloxacin Hydrochloride? - Patsnap Synapse. [Link]

-

Synthesis and characterization of 8-Chloro-7-(4-(3-chloropropanoyl)piperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid - ResearchGate. [Link]

-

Quinolone antibiotics - PMC - PubMed Central - NIH. [Link]

-

The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC - NIH. [Link]

-

Ciprofloxacin: Clinical Applications, Mechanism of Action, Formulations and Side Effects. [Link]

-

Synthesis and In Vitro Antimycobacterial and Antibacterial Activity of 8-OMe Ciprofloxacin-Hydrozone/Azole Hybrids - PMC - NIH. [Link]

-

Synthesis and in vitro antimycobacterial activity of 8-OCH(3) ciprofloxacin methylene and ethylene isatin derivatives - PubMed. [Link]

-

Ciprofloxacin-Induced Cytotoxicity and Apoptosis in HeLa Cells - PubMed. [Link]

-

The influence of ciprofloxacin on viability of A549, HepG2, A375.S2, B16 and C6 cell lines in vitro. - SciSpace. [Link]

-

Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines - PMC - NIH. [Link]

-

The influence of ciprofloxacin on hamster ovarian cancer cell line CHO AA8. - SciSpace. [Link]

-

Comparative in vitro activity of ciprofloxacin vs 8 antimicrobial agents against nosocomial multiresistant P. aeruginosa strains - PubMed. [Link]

-

The influence of ciprofloxacin on hamster ovarian cancer cell line CHO AA8 - ResearchGate. [Link]

-

In vitro activity of ciprofloxacin, a new carboxyquinoline antimicrobial agent - PMC - NIH. [Link]

-

The influence of ciprofloxacin on viability of A549, HepG2, A375.S2, B16 and C6 cell lines in vitro - PubMed. [Link]

-

Delayed Cytotoxicity and Cleavage of Mitochondrial DNA in Ciprofloxacin-Treated Mammalian Cells - PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative in vitro activity of ciprofloxacin and other unrelated antimicrobials against bacterial respiratory tract pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]

- 6. Antibacterial activities of ciprofloxacin, norfloxacin, oxolinic acid, cinoxacin, and nalidixic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The cytotoxic effect of fleroxacin and ciprofloxacin on transitional cell carcinoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Synthesis of Novel Fluoroquinolone Derivatives

Introduction: The Enduring Challenge of Bacterial Resistance and the Quest for New Fluoroquinolones

Since the discovery of nalidixic acid in 1962, the quinolone class of antibiotics has been a cornerstone of antibacterial therapy.[1][2] The subsequent introduction of a fluorine atom at the C-6 position gave rise to the fluoroquinolones, a generation of drugs with significantly broader antibacterial spectra and improved pharmacokinetic profiles.[1][2] These synthetic agents have been instrumental in treating a vast array of infections, from urinary tract infections to respiratory and systemic diseases.[2][3]

Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[4][5][6] These enzymes are critical for DNA replication, transcription, and repair, and their inhibition leads to rapid cell death.[3][5] However, the extensive use of these powerful drugs has inevitably led to the emergence and global spread of bacterial resistance, threatening their clinical efficacy.[7] Resistance primarily arises from mutations in the genes encoding these target enzymes or through mechanisms that reduce drug accumulation, such as efflux pumps.[3][8][9]

This pressing challenge necessitates a continuous effort in drug discovery to develop novel fluoroquinolone derivatives. The goal is to create new agents that can overcome existing resistance mechanisms, possess an expanded spectrum of activity, and exhibit an improved safety profile. This guide provides a technical overview of the strategies, synthesis, and evaluation workflows central to the discovery of the next generation of fluoroquinolone antibiotics.

Chapter 1: The Fluoroquinolone Pharmacophore: Mechanism, Structure, and Activity

A deep understanding of the core fluoroquinolone structure and its interaction with bacterial targets is fundamental to rational drug design. The molecule's efficacy is not monolithic; specific substitutions at key positions on the quinolone ring dictate its potency, spectrum, and pharmacokinetic properties.

Mechanism of Action: A Tale of Two Topoisomerases

Fluoroquinolones function by stabilizing a ternary complex formed between the topoisomerase enzyme, bacterial DNA, and the drug itself.[6][10] This complex traps the enzyme in a state where it has cleaved the DNA but cannot reseal the break, leading to an accumulation of double-strand breaks that are lethal to the bacterium.[5][6]

-

DNA Gyrase (GyrA₂GyrB₂): Primarily found in bacteria, this enzyme introduces negative supercoils into DNA, a process vital for DNA replication. In many Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.[4][6]

-

Topoisomerase IV (ParC₂ParE₂): This enzyme is responsible for decatenating daughter chromosomes after replication. In many Gram-positive bacteria, topoisomerase IV is the more sensitive target.[4][5]

Newer fluoroquinolones that exhibit balanced, high-potency inhibition against both enzymes are of particular interest, as mutations in both targets would be required for high-level resistance to develop.[4]

Caption: Mechanism of fluoroquinolone action.

Decoding the Structure-Activity Relationship (SAR)

Over 10,000 fluoroquinolone analogues have been synthesized, providing a rich dataset for understanding SAR.[1] Modifications at four key positions have proven most fruitful for modulating the drug's properties.[11]

Caption: Key positions for fluoroquinolone SAR modification.

-

N-1 Position: The substituent here is critical for DNA gyrase inhibition and overall potency. A cyclopropyl group, as seen in ciprofloxacin, confers significant activity against Gram-negative bacteria.[1]

-

C-6 Position: The quintessential fluorine atom at this position dramatically increases antibacterial potency and improves cell penetration.[1][11]

-

C-7 Position: This position is the primary site for modification to broaden the antibacterial spectrum. Large heterocyclic substituents, like the piperazine ring in ciprofloxacin, are key for interacting with the target enzymes and affecting pharmacokinetics.[12][13]

-

C-8 Position: Modifications here can influence the antibacterial spectrum and the propensity for resistance development. A methoxy group at C-8 has been shown to support the ability of a fluoroquinolone to kill non-growing, dormant cells.[10]

Chapter 2: Modern Strategies for Novel Derivative Discovery

Moving beyond simple analogue synthesis, modern discovery efforts employ rational design and novel screening approaches to identify candidates with specific, desirable attributes.

Target-Oriented Design to Evade Resistance

The primary driver for new discovery is overcoming resistance. Strategies include:

-

Dual-Targeting Agents: Designing molecules with balanced, high affinity for both DNA gyrase and topoisomerase IV to reduce the frequency of resistance selection.[4]

-

Evading Efflux Pumps: Modifying the physicochemical properties (e.g., size, charge, hydrophilicity) of the C-7 substituent to make the molecule a poor substrate for common bacterial efflux pumps, a major resistance mechanism.[14]

-

Novel Binding Interactions: Recent crystal structures have revealed that the N-1 position is spatially close to the catalytic tyrosine residue of the topoisomerase.[10] This insight allows for the design of derivatives with moieties capable of forming new, beneficial interactions within the active site, potentially restoring activity against mutant enzymes.[10]

Hybrid Molecules and Conjugates

A promising strategy involves creating hybrid molecules that combine the fluoroquinolone core with another pharmacophore. This can lead to dual modes of action or improved targeting.

-

Fluoroquinolone-Oxazolidinone Hybrids: These molecules aim to combine the DNA-damaging effects of fluoroquinolones with the protein synthesis inhibition of oxazolidinones.

-

Fluoroquinolone-Siderophore Conjugates: By attaching the fluoroquinolone to a siderophore (an iron-chelating compound), the drug can hijack the bacterium's iron uptake system, leading to enhanced intracellular accumulation, especially in difficult-to-treat Gram-negative pathogens like Pseudomonas aeruginosa.

Chapter 3: Synthetic Methodologies: A Practical Workflow

The synthesis of novel fluoroquinolone derivatives typically involves a multi-step process, starting from a commercially available or synthesized quinolone core and focusing on the modification of the C-7 position.

General Synthetic Scheme

The most common approach is a nucleophilic aromatic substitution reaction at the C-7 position of the fluoroquinolone core. The C-6 fluorine atom activates the C-7 position, making it susceptible to displacement by a nucleophile, typically a nitrogen-containing heterocycle like piperazine or a derivative thereof.

Sources

- 1. microbiologyresearch.org [microbiologyresearch.org]

- 2. mdpi.com [mdpi.com]

- 3. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mode of action of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Research Portal [iro.uiowa.edu]

- 11. journals.asm.org [journals.asm.org]

- 12. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 13. Structure-Activity Relationship of Fluoroquinolone in Escherichia coli -Archives of Pharmacal Research | Korea Science [koreascience.kr]

- 14. Discovery of a Novel Fluoroquinolone Antibiotic Candidate WFQ-228 with Potent Antimicrobial Activity and the Potential to Overcome Major Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

structure-activity relationship of halogenated quinolones

An In-depth Technical Guide to the Structure-Activity Relationship of Halogenated Quinolones

Abstract

The halogenated quinolones, particularly the fluoroquinolones, represent a cornerstone of antibacterial therapy, prized for their broad-spectrum activity and potent bactericidal effects. Their clinical efficacy is intrinsically linked to their chemical structure, where specific substitutions on the core quinolone scaffold dictate target affinity, pharmacokinetic properties, and propensity for adverse effects. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of halogenated quinolones, with a focus on the causal biochemical and biophysical principles that govern their function. We will dissect the role of key substituents, elucidate the molecular mechanism of action against bacterial topoisomerases, detail validated experimental protocols for activity assessment, and discuss the structural basis of both antibacterial potency and associated toxicities. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the study and development of antibacterial agents.

Introduction: The Quinolone Scaffold and the Halogen Revolution

The journey of quinolone antibiotics began with nalidixic acid, a compound with a narrow spectrum of activity primarily against Gram-negative bacteria.[1] The watershed moment in the evolution of this class was the discovery that the introduction of a fluorine atom at the C-6 position dramatically expanded the antibacterial spectrum and increased potency.[1][2] This innovation gave rise to the fluoroquinolones, a vast family of synthetic antimicrobials that have become indispensable in clinical practice.[3]

The core quinolone structure is a bicyclic aromatic system, but its biological activity is critically dependent on the substituents at various positions. The C-3 carboxylic acid and the C-4 keto group are essential for binding to the target enzymes, DNA gyrase and topoisomerase IV, and are generally considered immutable for maintaining antibacterial activity.[4] Halogenation, particularly at the C-6 and C-8 positions, has been a key strategy in modulating the activity and properties of these compounds. This guide will systematically explore how these and other structural modifications influence the complex interplay between the drug, its bacterial targets, and the host.

Decoding the Structure-Activity Relationship (SAR)

The potency, spectrum, and safety profile of a halogenated quinolone are not determined by a single feature but by the synergistic or antagonistic effects of substituents across the entire molecule. Understanding these relationships is fundamental to rational drug design.

The Indispensable C-6 Fluorine

The introduction of a fluorine atom at the C-6 position was a monumental advancement, transforming the limited-spectrum quinolones into broad-spectrum fluoroquinolones.[1] The order of activity at this position is generally F > Cl > Br > CH₃.[4]

-

Causality of C-6 Fluorine's Effect:

-

Enhanced Enzyme Inhibition: The high electronegativity of fluorine is believed to enhance the binding affinity of the quinolone to the DNA gyrase-DNA complex.[2] This substitution increases the potency by 5- to 100-fold compared to non-fluorinated analogs.[3]

-

Improved Cell Penetration: The fluorine atom increases the lipophilicity of the molecule, which facilitates its penetration through the bacterial cell wall and membrane, particularly in Gram-negative bacteria.[3][5]

-

The C-7 Substituent: Tuning the Spectrum and Potency

The C-7 position is the most versatile site for modification and profoundly influences the drug's antibacterial spectrum, potency, and pharmacokinetic properties.[6] The introduction of a nitrogen-containing heterocyclic ring, such as a piperazine or pyrrolidine, is a hallmark of modern fluoroquinolones.[4][7]

-

Piperazine Ring: Essential for potent activity against Gram-negative bacteria, including Pseudomonas aeruginosa.[8] However, the basic piperazine can also bind to GABA receptors in the central nervous system, leading to potential side effects.[9][10]

-

Pyrrolidine Ring: Substitution with aminopyrrolidines tends to enhance activity against Gram-positive bacteria.[9]

-

Bulky Substituents: Adding bulkier groups to the C-7 ring can modify the drug's spectrum and may help overcome certain efflux-based resistance mechanisms.[10]

The N-1 Substituent: Driving Potency and Target Interaction

The substituent at the N-1 position plays a crucial role in the spatial orientation of the drug within the enzyme-DNA complex.

-

Optimal Groups: Small, lipophilic groups are preferred. Cyclopropyl (as in ciprofloxacin) is one of the most potent substituents, conferring exceptional activity against Gram-negative bacteria.[4][8] Other effective groups include ethyl and difluorophenyl.[4]

-

Mechanism of Action: The N-1 substituent is believed to make hydrophobic interactions within a pocket of the DNA gyrase enzyme, stabilizing the drug-target complex.[11]

The C-8 Position: A Double-Edged Sword of Potency and Phototoxicity

Substitution at the C-8 position can significantly enhance antibacterial activity but is also strongly associated with the potential for phototoxicity.

-

Halogenation (F, Cl): A fluorine or chlorine atom at C-8 often improves oral absorption and enhances activity against anaerobic and Gram-positive bacteria.[9][12][13] This modification can also restore activity against some resistant mutants.[14]

-

Methoxy Group: A C-8 methoxy group generally provides good activity against Gram-positive bacteria while significantly reducing the risk of phototoxicity compared to a halogen.[4][15]

-

Phototoxicity Mechanism: The C-8 substituent dictates the molecule's photostability. Halogens at this position can undergo photodegradation upon UVA irradiation, leading to the formation of reactive aryl cations and reactive oxygen species (ROS) that cause cellular damage and skin inflammation.[16][17] The order of phototoxicity is often CF >> CCl > N > CH.[16]

The logical relationship between key structural features and their primary effects is summarized below.

Caption: Core Structure-Activity Relationships in Halogenated Quinolones.

Molecular Mechanism of Action: Trapping the Topoisomerase Complex

Quinolones exert their bactericidal effect by inhibiting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[18][19] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. While both enzymes are targets, DNA gyrase is typically the primary target in Gram-negative bacteria, whereas topoisomerase IV is often the primary target in Gram-positive organisms.[2][11]

The mechanism involves the following key steps:

-

Enzyme-DNA Binding: DNA gyrase or topoisomerase IV binds to bacterial DNA, creating a transient double-strand break.

-

Quinolone Intercalation: The quinolone molecule intercalates into the cleaved DNA at the site of the break.

-

Formation of a Ternary Complex: The drug stabilizes the enzyme-DNA complex, preventing the re-ligation of the broken DNA strands.[20] This is often referred to as a "cleavable complex."[21]

-

Inhibition of DNA Synthesis & Cell Death: The trapped complexes act as roadblocks to the DNA replication machinery, leading to a rapid halt in DNA synthesis and ultimately, cell death through the release of double-strand breaks.[18][22]

A critical feature of this interaction is the formation of a water-metal ion bridge . A magnesium ion (Mg²⁺) is coordinated between the C3-carboxyl and C4-keto groups of the quinolone and specific serine and acidic residues (e.g., Ser83 and Asp87 in E. coli GyrA) on the enzyme, mediated by a water molecule.[21] Mutations in these enzyme residues are a primary mechanism of high-level quinolone resistance.[19][21]

Caption: Mechanism of Action for Halogenated Quinolones.

Quantitative Assessment of Antibacterial Activity

Evaluating the SAR of novel quinolone analogs requires robust and standardized in vitro assays. The minimum inhibitory concentration (MIC) and enzyme inhibition (IC₅₀) are the two most critical parameters.

Data Presentation: Comparative Activity of Halogenated Quinolones

The following tables summarize the in vitro activity of representative fluoroquinolones, highlighting the impact of different halogenation patterns and other key substituents.

Table 1: Minimum Inhibitory Concentrations (MIC, µg/mL) Against Key Pathogens

| Fluoroquinolone | C-6 | C-7 Substituent | C-8 | N-1 Substituent | S. aureus (MRSA) | P. aeruginosa | E. coli |

| Ciprofloxacin | F | Piperazinyl | H | Cyclopropyl | 0.6[23] | 0.26[19] | ≤1[23] |

| Levofloxacin | F | Methylpiperazinyl | H | (S)-Ofloxacin ring | 0.5-1.0 | 1.0-2.0 | ≤0.5 |

| Moxifloxacin | F | Diazabicyclononyl | OCH₃ | Cyclopropyl | 0.049[19] | 1.0-4.0 | ≤0.25 |

| Gatifloxacin | F | Methylpiperazinyl | OCH₃ | Cyclopropyl | 0.05-0.2 | 0.5-2.0 | ≤0.25 |

| Sparfloxacin | F | Dimethylpiperazinyl | F | Cyclopropyl | 0.12-0.5 | 1.0-4.0 | ≤0.25 |

| Clinafloxacin | F | Aminopyrrolidinyl | Cl | Cyclopropyl | ≤0.03 | ≤0.25 | ≤0.03 |

Note: MIC values are typical ranges compiled from various sources and can vary based on specific strains and testing conditions.[19][23]

Table 2: 50% Inhibitory Concentrations (IC₅₀, µM) Against Target Enzymes

| Fluoroquinolone | S. aureus Topo IV IC₅₀ (µM) | E. coli DNA Gyrase IC₅₀ (µM) |

| Ciprofloxacin | 3.0[20] | 0.078-0.33[24] |

| Moxifloxacin | 1.0[20] | ~0.1 |

| Gemifloxacin | 0.4[20] | ~0.05 |

| Sitafloxacin | 1.42 (E. faecalis)[18] | 1.38 (E. faecalis)[18] |

Note: IC₅₀ values can vary significantly based on the specific assay conditions and enzyme source.[18][20][24]

Experimental Protocols

The following protocols are provided as self-validating systems for assessing quinolone activity. They are based on established methodologies from organizations like the Clinical and Laboratory Standards Institute (CLSI) and peer-reviewed literature.

This protocol determines the lowest concentration of an antibiotic that prevents visible bacterial growth in broth.[14][23]

-

Preparation of Antibiotic Stock: Prepare a concentrated stock solution of the test quinolone in a suitable solvent (e.g., DMSO or dilute NaOH).

-

Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired final concentrations.

-

Inoculum Preparation: Culture the test bacterium (e.g., E. coli ATCC 25922) overnight. Dilute the culture to match a 0.5 McFarland turbidity standard, then further dilute to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a positive control well (broth + inoculum, no antibiotic) and a negative control well (broth only).

-

Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of the antibiotic in which there is no visible turbidity (growth).

Caption: Workflow for MIC Determination by Broth Microdilution.

This gel-based assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.[12]

-

Reaction Mixture Preparation: On ice, prepare a master mix containing assay buffer (e.g., 50 mM HEPES, 350 mM potassium glutamate, 5 mM MgCl₂), relaxed pBR322 plasmid DNA (substrate), and ATP.

-

Compound Addition: Aliquot the reaction mixture into microcentrifuge tubes. Add the test quinolone at various concentrations (or solvent control).

-

Enzyme Addition & Incubation: Add a pre-determined unit of purified E. coli DNA gyrase to each tube to initiate the reaction. Incubate at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS/proteinase K (to digest the enzyme) and a loading dye (e.g., bromophenol blue).

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage (e.g., 80-90V) for 1.5-2 hours. Supercoiled DNA migrates faster than relaxed DNA.

-

Visualization and Analysis: Stain the gel with ethidium bromide or SYBR Safe, and visualize under UV light. The inhibition of supercoiling will be evident by the persistence of the relaxed DNA band and the disappearance of the supercoiled band. The IC₅₀ is the drug concentration that inhibits 50% of the supercoiling activity compared to the no-drug control.

This assay measures the inhibition of topoisomerase IV's ability to separate, or decatenate, interlinked DNA circles (kinetoplast DNA, kDNA).[1][25]

-

Reaction Mixture Preparation: On ice, prepare a master mix containing assay buffer, ATP, and kinetoplast DNA (kDNA) substrate. kDNA is a large network of interlocked DNA circles that cannot enter an agarose gel.

-

Compound Addition: Aliquot the reaction mixture into tubes and add the test quinolone at various concentrations.

-

Enzyme Addition & Incubation: Initiate the reaction by adding purified S. aureus or E. coli topoisomerase IV. Incubate at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction as described for the gyrase assay.

-

Agarose Gel Electrophoresis: Load samples onto a 1% agarose gel. The large, catenated kDNA substrate will remain in the loading well, while the decatenated minicircles released by the enzyme will migrate into the gel.

-

Visualization and Analysis: Stain and visualize the gel. Inhibition is observed as a decrease in the amount of released minicircles. The IC₅₀ is the drug concentration that inhibits 50% of the decatenation activity.

Synthetic Strategies for Halogenated Quinolones

The construction of the quinolone core and the introduction of key substituents are achieved through established synthetic routes. The Gould-Jacobs reaction is a classical and versatile method for synthesizing the 4-quinolone core.[3][5][16]

Gould-Jacobs Reaction: This process typically involves:

-

Condensation: An appropriately substituted aniline is reacted with diethyl ethoxymethylenemalonate (DEEM).[5]

-

Thermal Cyclization: The resulting intermediate is heated at high temperatures (often >250°C) in a high-boiling solvent (like Dowtherm A) to induce an intramolecular cyclization, forming the quinolone ring.[5]

-

Hydrolysis & Decarboxylation: The ester group at C-3 is hydrolyzed to a carboxylic acid, followed by decarboxylation if the C-3 carboxyl is not desired (though it is essential for antibacterial activity).

The crucial C-7 piperazinyl (or other heterocyclic) moiety is typically introduced via a nucleophilic aromatic substitution reaction on a 7-chloro or 7-fluoroquinolone intermediate.[26]

Conclusion and Future Perspectives

The is a well-elucidated field, providing a clear roadmap for designing potent antibacterial agents. The C-6 fluorine is fundamental for broad-spectrum activity, while the N-1 and C-7 substituents are primary levers for modulating potency and the antibacterial spectrum. Halogenation at the C-8 position offers a means to further enhance potency, particularly against resistant strains, but this benefit must be carefully weighed against the increased risk of phototoxicity.

The rise of quinolone resistance, primarily through mutations in DNA gyrase and topoisomerase IV, presents an ongoing challenge.[19] Future research will likely focus on designing novel quinolones that can evade these resistance mechanisms. This may involve creating compounds with dual-targeting capabilities or substituents that can form additional interactions with the enzyme-DNA complex, making them less susceptible to single-point mutations. By continuing to apply the fundamental principles of SAR detailed in this guide, the development of the next generation of safer and more effective quinolone antibiotics remains a promising endeavor.

References

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

-

Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15. [Link]

-

Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

-

Inspiralis. (n.d.). Staphylococcus aureus Topoisomerase IV Decatenation Assay. Inspiralis Product Protocol. [Link]

-

Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685–706. [Link]

-

Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 51(suppl_1), 13–20. [Link]

-

Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis and properties of new substituted 1,2,4-triazoles: potential antitumor and antimicrobial agents. Bioorganic & Medicinal Chemistry, 11(8), 1701–1708. [Link]

-

Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Inspiralis Product Protocol. [Link]

-

Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377–392. [Link]

-

Pharmaguideline. (n.d.). SAR of Quinolones. Pharma Guideline. [Link]

-

Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). Emery Pharma Technical Note. [Link]

-

Al-Dahmoshi, H. O. M., et al. (2019). In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus. Antibiotics, 8(1), 16. [Link]

-

Andriole, V. T. (1999). The quinolones: past, present, and future. Clinical Infectious Diseases, 28(Supplement_1), S1–S2. [Link]

-

De Guidi, G., et al. (2011). Phototoxicity of quinolones and fluoroquinolones: a mechanistic review about photophysical and photochemical pathways. Molecules, 16(7), 5899-5917. [Link]

-

Domagala, J. M., et al. (1988). 1-Substituted-7-[3-(ethylamino)methyl-1-pyrrolidinyl]-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. New quantitative structure-activity relationships for the quinolone antibacterials. Journal of Medicinal Chemistry, 31(5), 991–1001. [Link]

-

Inspiralis. (n.d.). Pseudomonas aeruginosa Topoisomerase IV Decatenation Assay. Inspiralis Product Protocol. [Link]

-

ProFoldin. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits. ProFoldin Product Manual. [Link]

-

Bax, B. D., et al. (2010). Type IIA topoisomerase inhibition by a new class of antibacterial agents. Nature, 466(7309), 935–940. [Link]

-

Mustaev, A., et al. (2014). Fluoroquinolone-gyrase-DNA complexes: two modes of drug binding. Journal of Biological Chemistry, 289(18), 12300–12312. [Link]

-

Palumbo, M., et al. (1993). Quinolone-DNA interaction: a biophysical and structural model. Molecular Microbiology, 9(6), 1239–1247. [Link]

- Clinical and Laboratory Standards Institute. (2020). Performance Standards for Antimicrobial Susceptibility Testing. 30th ed. CLSI supplement M100.

-

World Health Organization. (2021). WHO manual for antimicrobial susceptibility testing. [Link]

-

Madapa, S., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8554-8575. [Link]

-

Umezawa, N., et al. (1998). Mechanisms of quinolone phototoxicity. Toxicology Letters, 102, 313-317. [Link]

-

Foroumadi, A., et al. (2006). Quantitative structure activity relationship (QSAR) studies of quinolone derivatives as potential antibacterial agents. Rasayan Journal of Chemistry, 1(4), 739-743. [Link]

-

Anderson, V. R., & Osheroff, N. (2001). Eukaryotic topoisomerase IIs: not just for catenation/decatenation. Chromosoma, 110(3), 131–139. [Link]

-

ProFoldin. (n.d.). P. aeruginosa DNA Gyrase DNA Supercoiling Assay Kits. ProFoldin Product Manual. [Link]

-

CLSI. (2019). M100: Performance Standards for Antimicrobial Susceptibility Testing. [Link]

-

Tillotson, G. S. (1996). Quinolone structure-activity relationships: what we have learned about improving antimicrobial activity. Clinical Infectious Diseases, 22(Supplement_2), S137–S145. [Link]

-

Itoh, T., et al. (2015). Novel 7-(3-alkylaminoazetidin-1-yl)fluoroquinolones: design, synthesis, and antibacterial activities. Bioorganic & Medicinal Chemistry Letters, 25(16), 3242–3246. [Link]

-

Fernandes, P. (2019). 260 quinolones for applications in medicinal chemistry: synthesis and structure. Molecules, 24(4), 702. [Link]

-

SEAP. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Southeast Asian Fisheries Development Center. [Link]

-

Mladenovska, K., et al. (2001). Application of the dynamic quantitative structure-activity relationship method for modeling antibacterial activity of quinolone derivatives. Journal of Chemical Information and Computer Sciences, 41(1), 113–122. [Link]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]

-

Microbe Investigations AG. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Mi-GSO. [Link]

-

Chen, Y. L., et al. (2012). 7-(4-substituted 4-(carbopiperazin-1-yl))piperazinyl derivatives of fluoroquinolone: synthesis and antimicrobial evaluation. Molecules, 17(7), 8329–8339. [Link]

-

Blower, T. R., et al. (2016). DNA Gyrase as a Target for Quinolones. Cold Spring Harbor Perspectives in Medicine, 6(11), a026952. [Link]

-

ResearchGate. (n.d.). Correlation between the MIC ratios and the IC50 ratios of quinolones. ResearchGate Publication. [Link]

-

Al-Trawneh, S. A. M. (2018). Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models. Molecules, 23(12), 3183. [Link]

-

Cecchetti, V., et al. (1997). The synthesis and biological activity of new 7-[2-(cyanomethyl)piperazinyl]- and 7-[3-(cyanomethyl)piperazinyl]quinolone antibacterials. Il Farmaco, 52(4), 231-236. [Link]

-

ResearchGate. (n.d.). The structure-activity relationships (SAR) of quinolones. ResearchGate Publication. [Link]

-

ResearchGate. (n.d.). Protonation scheme of a fluoroquinolone molecule with piperazine ring at the 7-position. ResearchGate Publication. [Link]

-

Gootz, T. D., & Osheroff, N. (1993). A fluoroquinolone antibiotic with a methoxy group at the 8 position yields reduced generation of 8-oxo-7,8-dihydro-2'-deoxyguanosine after ultraviolet-A irradiation. Antimicrobial Agents and Chemotherapy, 37(8), 1735–1739. [Link]

Sources

- 1. inspiralis.com [inspiralis.com]

- 2. Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Fluoroquinolone-gyrase-DNA complexes: two modes of drug binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Minimal Inhibitory Concentration (MIC) [protocols.io]

- 7. societachimica.it [societachimica.it]

- 8. researchgate.net [researchgate.net]

- 9. inspiralis.com [inspiralis.com]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. Using SAR and QSAR analysis to model the activity and structure of the quinolone-DNA complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. microbe-investigations.com [microbe-investigations.com]

- 15. researchgate.net [researchgate.net]

- 16. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 17. inspiralis.com [inspiralis.com]

- 18. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journals.asm.org [journals.asm.org]

- 21. pnas.org [pnas.org]

- 22. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]

- 25. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 26. New 7-[4-(4-(un)Substituted)piperazine-1-carbonyl]-piperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

The Decisive Role of C-6 Substitution in Fluoroquinolone Efficacy: A Technical Guide

Foreword: Beyond the Fluorine

The advent of the fluoroquinolone class of antibiotics marked a significant leap forward in our ability to combat a wide spectrum of bacterial infections. While the core quinolone structure provides the foundational scaffold for antibacterial activity, it is the strategic substitutions at various positions that truly define the potency, spectrum, and pharmacokinetic profile of these essential medicines. Among these, the substituent at the C-6 position has proven to be a cornerstone of modern fluoroquinolone design. The introduction of a fluorine atom at this position was a watershed moment, dramatically enhancing the antibacterial prowess of the parent compounds.[1][2] This guide provides an in-depth exploration of the multifaceted role of C-6 substitution, offering researchers, scientists, and drug development professionals a detailed understanding of its impact on fluoroquinolone activity, from molecular interactions to clinical implications. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to provide a comprehensive and trustworthy resource.

The C-6 Fluorine: A Paradigm Shift in Potency and Spectrum

The substitution of a hydrogen atom with fluorine at the C-6 position of the quinolone ring system is the single most important modification in the development of this class of antibiotics.[3] This seemingly minor alteration leads to a profound enhancement of antibacterial activity against both Gram-negative and Gram-positive bacteria.[4][5] The presence of the C-6 fluorine atom is so critical that it lends its name to the entire class of "fluoroquinolones".[2]

Amplified Inhibition of Bacterial Topoisomerases

Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4] These enzymes are responsible for managing the topological state of DNA during replication, transcription, and repair. Fluoroquinolones trap these enzymes in a covalent complex with cleaved DNA, leading to the accumulation of double-strand breaks and ultimately, cell death.[6]

The C-6 fluorine atom plays a pivotal role in enhancing the inhibitory activity against these topoisomerase targets. It is understood to improve both the binding to the DNA gyrase-DNA complex and the penetration of the drug into the bacterial cell.[2] The enhanced gyrase inhibitory activity is a key contributor to the increased potency observed in 6-fluoro-substituted analogs compared to their non-fluorinated counterparts.[7]

The following diagram illustrates the general mechanism of fluoroquinolone action:

Caption: General mechanism of fluoroquinolone action.

Enhanced Cellular Penetration

A crucial factor for any antibiotic's efficacy is its ability to reach its intracellular target. The C-6 fluorine substituent significantly enhances the penetration of fluoroquinolones into bacterial cells.[1] This is attributed to the increased lipophilicity and altered electronic properties conferred by the fluorine atom, which facilitates passage through the bacterial cell envelope.[5] This improved uptake ensures that a higher concentration of the drug reaches the DNA gyrase and topoisomerase IV enzymes, contributing to the observed increase in potency.

The following table summarizes the impact of C-6 fluorine substitution on the Minimum Inhibitory Concentration (MIC) for ciprofloxacin against a selection of bacterial strains.

| Bacterial Strain | Ciprofloxacin (C-6 F) MIC (µg/mL) | Non-fluorinated Analog MIC (µg/mL) | Fold Increase in Potency |

| Escherichia coli | 0.013[8] | ~1.0 | ~77 |

| Staphylococcus aureus | 0.250[8] | >32 | >128 |

| Pseudomonas aeruginosa | 0.5 | >64 | >128 |

| Klebsiella pneumoniae | 0.5[8] | ~16 | ~32 |

Note: Data for non-fluorinated analogs are approximated from various structure-activity relationship studies for illustrative purposes, as direct comparative data can be sparse.

Experimental Validation of C-6 Substitution Effects

The profound impact of C-6 substitution on fluoroquinolone activity is not merely theoretical but is substantiated by rigorous experimental data. The following section details the standard methodologies used to quantify these effects, providing a self-validating framework for researchers.

Determining Antibacterial Potency: The Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for measuring the in vitro antibacterial potency of a compound. It determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

This protocol is adapted from established methods for determining the MIC of antimicrobial agents.[2][9]

-

Preparation of Antimicrobial Stock Solution:

-

Accurately weigh the fluoroquinolone analog and dissolve in a suitable solvent (e.g., sterile distilled water or DMSO) to create a high-concentration stock solution.[10] The final concentration of DMSO in the test wells should not exceed 1% to avoid any intrinsic antibacterial effects.[10]

-

Prepare a 2x working stock solution by diluting the initial stock in Cation-Adjusted Mueller-Hinton Broth (CAMHB).[10]

-

-

Serial Dilution in Microtiter Plate:

-

Using a sterile 96-well microtiter plate, add 100 µL of CAMHB to all wells.[2]

-

Add 100 µL of the 2x antimicrobial working stock to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[2] This will create a gradient of decreasing antibiotic concentrations.

-

Column 11 serves as the positive control (no antibiotic), and column 12 as the negative/sterility control (no bacteria).[2]

-

-

Inoculum Preparation:

-

From an 18-24 hour culture plate, select several isolated colonies of the test bacterium.

-

Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[9]

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]

-

-

Inoculation and Incubation:

-

Inoculate each well (except the negative control) with the prepared bacterial suspension.

-

Incubate the plate at 35 ± 2°C for 18-24 hours.[10]

-

-

Result Interpretation:

-

Following incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[11]

-

Assessing Target Engagement: DNA Gyrase Supercoiling Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the supercoiling activity of DNA gyrase, providing a mechanistic understanding of the drug's action.

This protocol is based on established methods for assessing gyrase activity.[7]

-

Reaction Mixture Preparation:

-

On ice, prepare a master mix containing 5x gyrase assay buffer (typically 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% w/v glycerol, and 0.1 mg/mL albumin), relaxed pBR322 plasmid DNA (substrate), and sterile water.

-

-

Inhibitor Addition:

-

Aliquot the master mix into microfuge tubes.

-

Add varying concentrations of the test fluoroquinolone (dissolved in a suitable solvent like DMSO) to the respective tubes. Include a no-drug control and a solvent-only control.

-

-

Enzyme Addition and Incubation:

-

Add a standardized amount of E. coli DNA gyrase to each tube (except for a no-enzyme control).

-

Incubate the reactions at 37°C for 30-60 minutes to allow for the supercoiling reaction to proceed.

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding a stop solution containing SDS and EDTA.

-

Treat the samples with proteinase K to digest the gyrase enzyme.

-

Add a loading dye to the samples.

-

-

Agarose Gel Electrophoresis:

-

Load the samples onto a 1% agarose gel.

-

Run the gel at a constant voltage until the different DNA topoisomers are adequately separated. Supercoiled DNA migrates faster than relaxed DNA.

-

-

Visualization and Analysis:

-

Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.

-

The inhibition of gyrase activity is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA with increasing concentrations of the fluoroquinolone. The IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) can be determined by quantifying the band intensities.

-

The following diagram outlines the workflow for the DNA gyrase supercoiling inhibition assay:

Sources

- 1. inspiralis.com [inspiralis.com]

- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 3. academic.oup.com [academic.oup.com]

- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Genome-wide mapping of fluoroquinolone-stabilized DNA gyrase cleavage sites displays drug specific effects that correlate with bacterial persistence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Predicted Antibacterial Spectrum of 6-Chloro-6-defluoro Ciprofloxacin

This guide provides a comprehensive analysis of the anticipated antibacterial spectrum of 6-Chloro-6-defluoro Ciprofloxacin, a halogenated derivative of the widely-used fluoroquinolone, Ciprofloxacin. As direct antimicrobial data for this specific compound is not extensively published, this document synthesizes information from its parent compound, related analogues, and established principles of medicinal chemistry to construct a predictive framework for its activity.[1] This whitepaper is intended for researchers, scientists, and drug development professionals, offering both a theoretical exploration and a practical, field-proven methodology for its empirical validation.

Introduction: A Tale of Two Halogens at a Critical Position

Ciprofloxacin, a second-generation fluoroquinolone, has long been a cornerstone in the treatment of various bacterial infections.[2] Its broad spectrum of activity, particularly against Gram-negative bacteria, is largely attributed to its chemical structure, where a fluorine atom at the C-6 position plays a pivotal role.[2][3] The compound in focus, this compound, presents an intriguing structural modification: the replacement of this critical fluorine with a chlorine atom. This substitution raises fundamental questions about its potential antibacterial efficacy and spectrum.

This compound is primarily recognized as a key impurity and a reference standard for analytical research related to Ciprofloxacin.[1][4] However, its structural similarity to its parent compound and other novel quinolones warrants a deeper investigation into its potential as an independent antimicrobial agent. This guide will delve into the predicted biological activity of this molecule, grounded in the established mechanism of action of fluoroquinolones, and propose a rigorous experimental workflow for its characterization.

The Fluoroquinolone Mechanism of Action: A Two-Pronged Attack on Bacterial DNA Replication

The antibacterial efficacy of fluoroquinolones, including Ciprofloxacin, stems from their ability to inhibit two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2][5] These enzymes are crucial for managing the topological state of bacterial DNA during replication, transcription, and repair.[5]

-

DNA Gyrase: Primarily the target in Gram-negative bacteria, this enzyme introduces negative supercoils into the bacterial DNA, a process vital for relieving torsional stress during DNA unwinding.[5]

-

Topoisomerase IV: The main target in many Gram-positive bacteria, this enzyme is responsible for decatenating interlinked daughter chromosomes following replication, allowing for their segregation into daughter cells.[5]

By forming a stable complex with the enzyme and the cleaved DNA, fluoroquinolones trap the enzyme in its intermediate state, leading to a cascade of lethal events including the cessation of DNA synthesis and the induction of the SOS response, ultimately resulting in bacterial cell death.[5][6] It is hypothesized that this compound follows this same fundamental mechanism of action.[1]

Caption: Predicted Mechanism of Action of this compound.

Predicted Antibacterial Spectrum: An Evidence-Based Hypothesis

While direct experimental data for this compound is scarce, we can formulate a hypothesis based on the known activity of Ciprofloxacin and the influence of C-6 substitutions in other fluoroquinolones.

Activity Against Gram-Negative Bacteria

Ciprofloxacin exhibits potent activity against a wide range of Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Haemophilus influenzae.[2][6][7] The C-6 fluorine is known to contribute significantly to this broad-spectrum activity. Structural analogs with substitutions at the C-6 position have been reported to show reduced activity.[1] Therefore, it is plausible that this compound may have reduced potency against Gram-negative bacteria compared to its parent compound. However, significant activity may still be retained.

Activity Against Gram-Positive Bacteria

Ciprofloxacin's activity against Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae, is generally considered moderate to good, though newer generation fluoroquinolones show enhanced potency.[8][9][10] Interestingly, some des-fluoro(6) quinolones, such as DX-619, have demonstrated particularly potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[11][12][13] This suggests that the removal of the C-6 fluorine does not universally diminish antibacterial efficacy and can, in some chemical contexts, shift the spectrum towards enhanced Gram-positive activity. Therefore, it is hypothesized that this compound could potentially exhibit comparable or even enhanced activity against certain Gram-positive cocci relative to Ciprofloxacin.

Activity Against Atypical and Anaerobic Bacteria

Ciprofloxacin has activity against some atypical pathogens like Legionella pneumophila and Mycoplasma pneumoniae.[2] Its activity against obligate anaerobes is generally poor.[6] The impact of the chloro- for fluoro- substitution on this aspect of the spectrum is difficult to predict without empirical data.

Summary of Predicted Activity

| Bacterial Class | Predicted Activity of this compound | Rationale |

| Gram-Negative Bacteria | Potentially reduced compared to Ciprofloxacin | The C-6 fluorine in Ciprofloxacin is crucial for broad Gram-negative activity; its replacement may lower potency.[1] |

| Gram-Positive Bacteria | Potentially comparable or enhanced compared to Ciprofloxacin | Some des-fluoro(6) quinolones show potent activity against Gram-positive organisms, including resistant strains.[11][12][13] |

| Atypical Pathogens | Uncertain | Activity will need to be determined empirically. |

| Anaerobic Bacteria | Likely poor, similar to Ciprofloxacin | Fluoroquinolones generally exhibit limited activity against obligate anaerobes.[6] |

A Framework for Empirical Validation: Experimental Protocols

To validate the hypothesized antibacterial spectrum, a series of standardized in vitro susceptibility tests are required. The following protocols are based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Broth microdilution is the recommended method for its determination.

Experimental Workflow:

Caption: Workflow for MIC Determination via Broth Microdilution.

Step-by-Step Protocol:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent (e.g., 0.1 N NaOH, followed by dilution in sterile water). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final concentration range should typically span from 0.008 to 128 µg/mL.

-

Preparation of Inoculum: Culture the test bacteria on an appropriate agar medium overnight. Select several colonies to prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation and Incubation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared bacterial suspension. Include a growth control well (no drug) and a sterility control well (no bacteria). Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

Reading and Interpretation: Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.

Proposed Panel of Test Organisms

A comprehensive panel of clinically relevant and quality control bacterial strains should be tested to elucidate the antibacterial spectrum.

| Organism | Gram Stain | Rationale |

| Escherichia coli ATCC 25922 | Gram-Negative | Quality control strain; representative of Enterobacteriaceae. |

| Pseudomonas aeruginosa ATCC 27853 | Gram-Negative | Quality control strain; key opportunistic pathogen. |

| Klebsiella pneumoniae (clinical isolate) | Gram-Negative | Important cause of nosocomial infections. |

| Staphylococcus aureus ATCC 29213 | Gram-Positive | Quality control strain; common cause of skin and soft tissue infections. |

| Methicillin-resistant S. aureus (MRSA) | Gram-Positive | Critical to assess activity against resistant Gram-positive pathogens. |

| Streptococcus pneumoniae ATCC 49619 | Gram-Positive | Important respiratory pathogen.[10] |

| Enterococcus faecalis ATCC 29212 | Gram-Positive | Quality control strain; representative of enterococci. |

Conclusion and Future Directions

The substitution of chlorine for fluorine at the C-6 position of the Ciprofloxacin scaffold presents a compelling case for scientific inquiry. While it is likely that this compound will exhibit a different antibacterial spectrum from its parent compound, the precise nature of this difference remains to be elucidated. The hypothesis of reduced Gram-negative activity and potentially maintained or enhanced Gram-positive activity is grounded in the established structure-activity relationships of fluoroquinolones.

The experimental framework detailed in this guide provides a clear and robust pathway for determining the in vitro antibacterial spectrum of this novel compound. The resulting MIC data will be crucial in assessing its potential as a therapeutic agent. Further studies, including time-kill kinetics, post-antibiotic effect determination, and resistance development studies, will be necessary to fully characterize its antimicrobial profile. The exploration of such derivatives is vital in the ongoing search for new antibiotics to combat the growing threat of antimicrobial resistance.

References

-

Ciprofloxacin - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

- Fass, R. J. (1987). In vitro activity of ciprofloxacin against gram-positive bacteria. An overview. The American journal of medicine, 82(4A), 13–16.

- In Vitro Antibacterial Activity of DX-619, a Novel Des-Fluoro(6) Quinolone. (2005). Antimicrobial Agents and Chemotherapy, 49(7), 3040–3045.

- Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery. (2023). Molecules, 28(1), 398.

-

What is the mechanism of Ciprofloxacin Hydrochloride? (2024). Patsnap Synapse. Retrieved January 16, 2026, from [Link]

- Pankey, G. A., & Ashcraft, D. S. (1995). In vitro activity of fluoroquinolones against gram-positive bacteria. The Journal of antimicrobial chemotherapy, 35 Suppl C, 1–9.

- Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors. (2022). Molecules, 27(15), 4987.

- Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review. (2023). Molecules, 28(19), 6835.

- Giamarellou, H. (1995).

- In Vitro Antibacterial Activity of DX-619, a Novel Des-Fluoro(6) Quinolone. (2005). Antimicrobial Agents and Chemotherapy, 49(7), 3040–3045.

-

Ciprofloxacin - StatPearls - NCBI Bookshelf. (n.d.). Retrieved January 16, 2026, from [Link]

-

This compound | C17H18ClN3O3 | CID 13337925 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

- Malla, S., Satpathy, G., & Nayak, N. (2012). Activity of newer fluoroquinolones against gram-positive and gram-negative bacteria isolated from ocular infections: an in vitro comparison. Indian journal of ophthalmology, 60(4), 273–277.

- In vitro antibacterial activity of DX-619, a novel des-fluoro(6) quinolone. (2005). Antimicrobial agents and chemotherapy, 49(7), 3040–3045.

- Synthesis and evaluation of Ciprofloxacin derivatives as diagnostic tools for bacterial infection by Staphylococcus aureus. (2014). Metallomics, 6(11), 2098–2107.

- Zeiler, H. J., & Grohe, K. (1985). Influence of ciprofloxacin on the ultrastructure of gram-negative and gram-positive bacteria. Arzneimittel-Forschung, 35(10), 1600–1603.

- Navigating fluoroquinolone resistance in Gram-negative bacteria: a comprehensive evaluation. (2023). Journal of Antimicrobial Chemotherapy, 78(10), 2321–2343.

-

This compound CAS#: 93106-58-2 - ChemWhat. (n.d.). Retrieved January 16, 2026, from [Link]

-

This compound - API Impurities - Alentris Research Pvt. Ltd. (n.d.). Retrieved January 16, 2026, from [Link]

- Hooper, D. C., & Wolfson, J. S. (1988). Ciprofloxacin: in vitro activity, mechanism of action, and resistance. Reviews of infectious diseases, 10(3), 516–527.

- Chin, N. X., & Neu, H. C. (1984). In vitro activity of ciprofloxacin, norfloxacin and nalidixic acid. Chemotherapy, 30(5), 319–326.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Ciprofloxacin - Wikipedia [en.wikipedia.org]

- 3. Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - SRIRAMCHEM [sriramchem.com]

- 5. What is the mechanism of Ciprofloxacin Hydrochloride? [synapse.patsnap.com]

- 6. Ciprofloxacin: in vitro activity, mechanism of action, and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro activity of ciprofloxacin, norfloxacin and nalidixic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro activity of ciprofloxacin against gram-positive bacteria. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro activity of fluoroquinolones against gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Activity of quinolones against gram-positive cocci: clinical features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Vitro Antibacterial Activity of DX-619, a Novel Des-Fluoro(6) Quinolone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aac.asm.org [aac.asm.org]

- 13. In vitro antibacterial activity of DX-619, a novel des-fluoro(6) quinolone - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility and stability studies of ciprofloxacin impurities

An In-depth Technical Guide to the Solubility and Stability of Ciprofloxacin and Its Impurities

Introduction